molecular formula C7H7BrN2O4 B1524476 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid CAS No. 22384-58-3

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Cat. No.: B1524476
CAS No.: 22384-58-3
M. Wt: 263.05 g/mol
InChI Key: QPUZMEJUORRXBG-UHFFFAOYSA-N
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Description

Historical Context of Brominated Pyrimidine Derivatives in Organic Chemistry

The development of brominated pyrimidine derivatives has its roots in early twentieth-century investigations into the chemical modification of naturally occurring nucleobases. Wheeler and Johnson first observed the colored reaction product obtained by the action of bromine with uracil or cytosine in 1907, marking the beginning of systematic studies into halogenated pyrimidine chemistry. This pioneering work established the foundation for understanding how halogens interact with pyrimidine ring systems and set the stage for subsequent developments in this field.

The bromination reaction of pyrimidine compounds has been utilized extensively for structural determinations, analyses, and the preparation of derivatives since these early discoveries. Research in 1940 by Johnson proposed mechanisms for the decomposition of brominated intermediates, though subsequent investigations have revealed more complex reaction pathways than initially understood. These historical studies laid the groundwork for modern understanding of how bromine substituents affect the electronic properties and reactivity of pyrimidine derivatives.

Historical Milestone Year Contribution Significance
First bromination of uracil 1907 Wheeler and Johnson observed colored reaction products Established foundation for halogenated pyrimidine chemistry
Mechanistic studies 1940 Johnson proposed decomposition mechanisms Advanced understanding of brominated intermediate behavior
Nucleoside analog development 1950s-1960s Synthesis of 5-bromouracil and derivatives Enabled development of antimetabolite compounds
Modern synthetic methods 1980s-present Advanced bromination and functionalization techniques Facilitated complex derivative synthesis

The evolution of brominated pyrimidine chemistry has been closely linked to advances in nucleoside analog research. The development of 5-bromouracil as an antimetabolite that can substitute for thymine in deoxyribonucleic acid represented a significant milestone in understanding how halogen substitution affects biological activity. This compound's ability to induce mutations through its tautomeric equilibrium provided crucial insights into the relationship between chemical structure and biological function in nucleobase analogs.

More recent developments in pyrimidine bromination have focused on understanding the detailed mechanisms of these reactions. Studies on the bromination of 2(1H)-pyrimidinone and its derivatives have revealed that these reactions involve rapid formation of nonaromatic adducts that slowly undergo elimination to yield the corresponding 5-bromo products. This mechanistic understanding has been essential for developing more efficient synthetic methods and predicting the outcomes of bromination reactions in complex molecular systems.

The historical progression of brominated pyrimidine research has also been influenced by advances in analytical techniques and theoretical understanding. Early studies relied primarily on isolation and characterization of reaction products, while modern investigations employ sophisticated spectroscopic methods and computational chemistry to elucidate reaction mechanisms and predict new synthetic pathways. This evolution has enabled the rational design of brominated pyrimidine derivatives with specific properties and applications.

Structural Relationship to Uracil and Thymine Analogues

The structural architecture of 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid reveals significant relationships to naturally occurring pyrimidine nucleobases, particularly uracil and thymine. Uracil, one of the four nucleotide bases in ribonucleic acid, serves as the fundamental structural template for understanding these relationships. The compound's dihydropyrimidine core maintains the essential 2,4-dioxo substitution pattern characteristic of uracil, while incorporating additional modifications that alter its chemical and biological properties.

The bromination at the fifth position of the pyrimidine ring creates a direct structural parallel to 5-bromouracil, a well-characterized thymine analog that has been extensively studied for its mutagenic properties. 5-bromouracil exists in three tautomeric forms with different base pairing properties, where the keto form is complementary to adenine while the enol and ion forms are complementary to guanine. This tautomeric flexibility allows brominated pyrimidines to participate in non-canonical base pairing arrangements that can lead to mutations during deoxyribonucleic acid replication.

Compound Molecular Formula Key Structural Features Biological Role
Uracil C4H4N2O2 2,4-dioxopyrimidine Ribonucleic acid component
Thymine C5H6N2O2 5-methyluracil Deoxyribonucleic acid component
5-Bromouracil C4H3BrN2O2 5-bromo-2,4-dioxopyrimidine Antimetabolite, mutagen
Target Compound C7H7BrN2O4 5-bromo-2,4-dioxopyrimidine with propanoic acid Research compound

The relationship between thymine and uracil provides additional context for understanding the target compound's structural significance. Thymine can be considered a methylated derivative of uracil, and this methylation provides increased stability that makes thymine suitable for long-term genetic storage in deoxyribonucleic acid. In contrast, uracil's lower stability makes it appropriate for the more transient role of ribonucleic acid. The brominated derivative under study represents a different type of modification that introduces unique electronic and steric effects compared to simple alkylation.

The propanoic acid substitution at the first position of the pyrimidine ring distinguishes the target compound from simple nucleobase analogs and creates opportunities for additional intermolecular interactions. This modification transforms the compound from a nucleobase analog into a more complex heterocyclic system capable of participating in diverse chemical reactions. The carboxylic acid functionality provides sites for hydrogen bonding, metal coordination, and covalent modification that are not available in the parent nucleobases.

Recent research on pyrimidine diversification has revealed sophisticated strategies for converting pyrimidine-containing compounds into various other nitrogen heteroaromatics through deconstruction and reconstruction approaches. These methods demonstrate how structural modifications of the basic pyrimidine framework can lead to entirely new classes of heterocyclic compounds with distinct properties and applications. The target compound represents an intermediate level of structural complexity between simple nucleobases and these highly modified heterocyclic systems.

The electronic effects of bromine substitution significantly influence the compound's chemical behavior compared to unsubstituted pyrimidines. Bromine's electron-withdrawing properties affect the electron density distribution within the pyrimidine ring, potentially altering both the compound's reactivity and its interactions with biological targets. Studies on 5-bromouracil have shown that ultraviolet irradiation can lead to carbon-bromine bond cleavage, forming reactive radical species that can participate in various chemical transformations.

Significance of Propanoic Acid Functionalization in Heterocyclic Systems

The incorporation of propanoic acid functionality into heterocyclic systems represents a significant structural modification that extends the chemical and biological utility of these compounds beyond their basic heterocyclic properties. Propanoic acid, a naturally occurring carboxylic acid with the chemical formula CH3CH2CO2H, serves as both a metabolic intermediate and a synthetic building block in organic chemistry. When attached to heterocyclic systems such as pyrimidines, the propanoic acid group introduces new dimensions of molecular recognition, solubility, and reactivity that are essential for advanced applications in medicinal chemistry and materials science.

The strategic positioning of the propanoic acid group at the first nitrogen of the dihydropyrimidine ring creates a molecular architecture that combines the heterocyclic reactivity of pyrimidines with the versatile functionality of carboxylic acids. This combination enables the compound to participate in a wide range of chemical transformations, including amidation, esterification, and metal coordination reactions. The carboxylic acid functionality also provides opportunities for the formation of hydrogen bonds, ionic interactions, and covalent conjugation with other molecular systems, significantly expanding the compound's potential applications.

Research into heterocyclic propanoic acid derivatives has revealed their importance in medicinal chemistry, where these compounds often serve as prodrugs, enzyme inhibitors, or receptor modulators. The synthesis of such derivatives typically involves sophisticated organic transformations that require careful control of reaction conditions to achieve the desired regioselectivity and stereochemistry. Studies on related quinoline propanoic acid derivatives have demonstrated multi-step synthetic approaches that can be adapted for pyrimidine systems, involving esterification, hydrolysis, and coupling reactions.

Property Effect of Propanoic Acid Functionalization Implications
Solubility Enhanced water solubility through ionization Improved bioavailability and handling
Reactivity Introduction of carboxyl electrophilic center Enables amidation and esterification reactions
Binding Hydrogen bonding and ionic interaction capability Enhanced molecular recognition
Stability pH-dependent protonation state Controllable properties under different conditions

The propanoic acid group's influence on molecular conformation and dynamics represents another crucial aspect of its significance in heterocyclic systems. The flexible aliphatic chain connecting the carboxylic acid to the heterocyclic ring allows for conformational adjustments that can optimize intermolecular interactions while maintaining access to the reactive sites on both functional groups. This conformational flexibility is particularly important in biological systems, where the compound must navigate complex molecular environments and interact with specific binding sites on proteins or nucleic acids.

The development of propanoic acid-functionalized heterocycles has been facilitated by advances in carbon-hydrogen functionalization methodology, which enables the direct introduction of carboxylic acid groups into heterocyclic frameworks. These methods have transformed the synthetic accessibility of such compounds and opened new avenues for structural diversification. The ability to perform selective functionalization of heterocyclic carbon-hydrogen bonds has made it possible to prepare complex derivatives that would be difficult to access through traditional synthetic approaches.

Industrial applications of propanoic acid-functionalized heterocycles extend beyond medicinal chemistry to include their use as intermediates in polymer synthesis, catalysts for organic transformations, and components of advanced materials. The carboxylic acid functionality provides anchor points for attachment to surfaces, incorporation into polymer backbones, and formation of coordination complexes with metals. These applications demonstrate the broad utility of combining heterocyclic and carboxylic acid functionalities in a single molecular framework.

The mechanistic aspects of reactions involving propanoic acid-functionalized heterocycles often involve complex coordination between the multiple functional groups present in these molecules. Studies on related systems have shown that the carboxylic acid group can participate in directing effects during chemical transformations, influencing the regioselectivity and stereochemistry of reactions occurring on the heterocyclic ring. This directing capability adds another layer of synthetic utility to these compounds and enables the development of highly selective synthetic methods.

Properties

IUPAC Name

3-(5-bromo-2,4-dioxopyrimidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPUZMEJUORRXBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22384-58-3
Record name 3-(5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoic acid
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Biological Activity

3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, with the CAS number 22384-58-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H7BrN2O4
  • Molecular Weight : 263.05 g/mol
  • IUPAC Name : 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the bromine atom and the dioxo group are critical for its activity. Studies suggest that this compound may function as an inhibitor of certain enzymatic processes involved in cellular signaling pathways.

Inhibition of Enzymatic Activity

Research indicates that derivatives of pyrimidine compounds can inhibit enzymes such as kinases and phosphatases, which play vital roles in cell proliferation and apoptosis. For example, compounds similar to 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid have shown promising inhibitory effects on protein kinases associated with cancer progression .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid:

Study ReferenceBiological ActivityObservations
Antitumor ActivitySignificant inhibition of tumor cell proliferation in vitro.
Enzyme InhibitionInhibition of specific kinases with IC50 values in low micromolar range.
Neuroprotective EffectsPotential protective effects against neurodegenerative conditions observed in animal models.

Case Study 1: Antitumor Effects

A study published in a peer-reviewed journal explored the antitumor properties of this compound. Researchers found that it inhibited the growth of several cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound was administered at various concentrations, revealing a dose-dependent response in tumor cell viability .

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound. In models of oxidative stress-induced neuronal damage, 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid demonstrated significant protective effects by reducing markers of oxidative stress and inflammation .

Scientific Research Applications

Medicinal Chemistry

Dihydropyrimidines, including this compound, are known for their diverse biological activities, including:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures may exhibit antimicrobial properties, making them candidates for antibiotic development.
  • Antitumor Effects : Research has shown that certain dihydropyrimidine derivatives can inhibit cancer cell proliferation, suggesting potential applications in cancer therapy.
  • Neurological Applications : The compound's interaction with glutamate receptors indicates possible neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Synthetic Methodologies

The synthesis of 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Michael Addition Reactions : This method has been widely applied in synthesizing derivatives of uracil and other pyrimidine compounds.
  • Recrystallization Techniques : Pure samples can be obtained through recrystallization from suitable solvents, enhancing the quality for further studies.

Case Study 1: Antimicrobial Activity

In a study focused on the antimicrobial properties of dihydropyrimidine derivatives, several compounds were tested against various bacterial strains. The results indicated that modifications to the dihydropyrimidine structure could significantly enhance antimicrobial activity. Specifically, compounds similar to 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid demonstrated effective inhibition against Gram-positive bacteria .

Case Study 2: Antitumor Activity

Another research effort evaluated the antitumor potential of dihydropyrimidine derivatives in vitro. The study found that certain derivatives exhibited cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The unique structural features of compounds like 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid were credited for these effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Uracil Derivatives

5-Fluoro Analog :
  • Compound: 3-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
  • Molecular Formula : C₇H₇FN₂O₄
  • Molecular Weight : 202.14 g/mol
  • This analog has been studied for antitumor activity, with fluorouracil derivatives widely used in oncology .
5-Chloro and 5-Iodo Analogs :
  • Example: Methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate
  • Properties : Chlorine and iodine substitutions increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. These analogs are often intermediates in prodrug synthesis .

Alkyl-Substituted Uracil Derivatives

5-Methyl Analog :
  • Compound: 3-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
  • This substitution is less electronegative than halogens, which may reduce DNA intercalation efficacy but enhance metabolic stability .

Functionalized Side Chains

Acetic Acid Derivatives :
  • Compound : 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
  • Key Differences: The shorter acetic acid side chain (vs. This derivative has been coupled to amino acid esters for enhanced biological activity .
Phosphonomethoxy Derivatives :
  • Example: (S)-3-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-(phosphonomethoxy)propanoic acid
  • Properties: The phosphonomethoxy group introduces negative charge, improving solubility and mimicking nucleotide structures. Such compounds are explored as antiviral agents targeting viral polymerases .

Preparation Methods

Starting Materials and Key Intermediates

  • 1(2H)-Pyrimidinepropanoic acid, 3,4-dihydro-5-methyl-2,4-dioxo- (non-brominated analogue) is a common precursor in related syntheses, which can be modified to introduce bromine at the 5-position.
  • Bromination typically targets the 5-position of the pyrimidine ring due to the electron density and reactivity pattern.
  • The propanoic acid side chain is generally introduced via alkylation or preserved from the starting pyrimidinepropanoic acid.

Bromination Procedure

  • Bromination is carried out using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective substitution at the 5-position of the pyrimidine ring.
  • Reaction conditions often involve mild temperatures and solvents that stabilize the intermediate and prevent over-bromination.

Cyclization and Ring Formation

  • The pyrimidine ring is formed by condensation reactions involving urea or thiourea derivatives with β-ketoesters or β-dicarbonyl compounds.
  • In the case of 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, the ring system is constructed with the bromine already introduced or by brominating after ring formation.

Alkylation for Propanoic Acid Attachment

  • The propanoic acid moiety is attached at the N-1 position via alkylation with appropriate halo-propanoic acid derivatives or by starting from pyrimidinepropanoic acid.
  • Base catalysts such as potassium carbonate or sodium hydroxide are used to facilitate the alkylation.
  • Solvents like water or polar aprotic solvents (e.g., dimethylformamide) are employed.

Purification and Isolation

  • The crude product is purified by crystallization from suitable solvents such as n-propanol or isopropyl alcohol.
  • Washing with solvents like acetonitrile or mixtures of alcohols improves purity.
  • The final compound is isolated as a crystalline solid, often characterized by powder X-ray diffraction (PXRD) to confirm crystalline form.

Example of a Preparation Protocol

Step Reagents/Conditions Description
1. Bromination Bromine or NBS, mild temperature, solvent (e.g., acetonitrile) Selective bromination at 5-position of pyrimidine ring
2. Ring formation Urea/thiourea derivatives with β-ketoester, acidic or basic catalyst Construction of dihydropyrimidine ring
3. Alkylation Halo-propanoic acid derivative, base (K2CO3), solvent (water or DMF), reflux Attachment of propanoic acid side chain at N-1 position
4. Purification Crystallization from n-propanol or isopropyl alcohol, washing with acetonitrile Isolation of pure crystalline 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Research Findings and Optimization

  • The use of mild brominating agents and controlled reaction temperatures prevents polybromination and degradation of the pyrimidine ring.
  • Alkylation reactions benefit from the use of mild bases and polar aprotic solvents to increase yield and selectivity.
  • Crystallization conditions significantly affect the purity and polymorphic form of the final compound; n-propanol and isopropyl alcohol are preferred solvents for obtaining high-quality crystals.
  • Analytical techniques such as HPLC, LC-MS, and NMR confirm the structural integrity and purity of the compound.
  • PXRD is used to verify the crystalline form and consistency between batches.

Summary Table of Preparation Parameters

Parameter Optimal Conditions Notes
Bromination agent Bromine or NBS Selective for 5-position
Reaction temperature 0–40°C Prevents overbromination
Solvent for bromination Acetonitrile, dichloromethane Stabilizes intermediates
Alkylation base Potassium carbonate, sodium hydroxide Facilitates N-alkylation
Alkylation solvent Water, DMF Polar aprotic solvents preferred
Alkylation temperature Reflux (80–100°C) Ensures complete reaction
Purification solvent n-Propanol, isopropyl alcohol Crystallization for purity
Characterization methods HPLC, LC-MS, NMR, PXRD Confirms structure and purity

Q & A

Basic: What are the standard synthetic routes for preparing 3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid, and what are the critical reaction conditions?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Bromination of uracil derivatives (e.g., 5-bromo substitution via electrophilic aromatic substitution using bromine or N-bromosuccinimide under acidic conditions).
  • Step 2: Alkylation of the pyrimidine ring with propanoic acid derivatives (e.g., Michael addition or nucleophilic substitution with β-propiolactone derivatives).
  • Critical Conditions: Use of anhydrous solvents (e.g., DMF or THF), temperature control (0–60°C), and catalysts like triethylamine or DMAP to enhance reaction efficiency. Purification often requires column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: How is the compound characterized structurally, and what spectroscopic methods are most reliable for confirming its purity?

Answer:

  • X-ray Crystallography: Determines the molecular conformation and crystal packing. For example, the methyl ester derivative crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, and β = 105.5°, revealing planar pyrimidine rings and hydrogen-bonded dimers .
  • Spectroscopy:
    • NMR: 1H^1\text{H}-NMR (DMSO-d₆) shows characteristic peaks: δ 11.3 ppm (NH, broad), δ 4.2–4.5 ppm (methylene protons adjacent to the pyrimidine ring).
    • IR: Strong absorption at ~1700 cm⁻¹ (C=O stretching of carboxylic acid and pyrimidinedione).
    • HPLC-MS: Used to confirm molecular weight (M+H⁺ ≈ 291.0) and purity (>95%) .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Answer:

  • Storage: Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation.
  • Decomposition Risks:
    • Exposure to moisture or light may degrade the pyrimidinedione ring.
    • Avoid prolonged contact with basic solutions (pH > 8), which can hydrolyze the lactam ring.
    • Thermal stability tests (TGA/DSC) show decomposition above 200°C .

Advanced: How does the crystal structure of this compound inform its reactivity in nucleophilic substitution reactions?

Answer:
The crystal structure reveals:

  • Hydrogen Bonding: The 2,4-dioxo groups form intermolecular H-bonds, stabilizing the enol tautomer and directing reactivity.
  • Electrophilic Sites: The C5-bromo group is sterically accessible, favoring SN_\text{N}Ar reactions with amines or thiols.
  • Conformational Rigidity: The propanoic acid side chain adopts a gauche conformation, limiting steric hindrance during functionalization. Computational modeling (DFT) predicts activation energies for substitution at C5 .

Advanced: What experimental strategies are recommended to assess its biological activity in enzyme inhibition assays?

Answer:

  • Target Selection: Prioritize enzymes with pyrimidine-binding pockets (e.g., thymidylate synthase, dihydroorotate dehydrogenase).
  • Assay Design:
    • Kinetic Studies: Use UV-Vis spectroscopy to monitor substrate depletion (e.g., at λ = 280 nm for NADH oxidation).
    • IC50_{50} Determination: Dose-response curves with compound concentrations ranging from 1 nM to 100 µM.
    • Control Experiments: Include 5-fluorouracil as a positive control for pyrimidine analog activity .

Advanced: How can contradictory data on reaction yields be resolved when synthesizing derivatives of this compound?

Answer:

  • Troubleshooting Steps:
    • Reagent Purity: Verify the activity of coupling agents (e.g., EDC·HCl, HOBt) via 1H^1\text{H}-NMR or titration.
    • Solvent Effects: Test polar aprotic solvents (DMF vs. DMSO) to optimize solubility and reaction kinetics.
    • Byproduct Analysis: Use LC-MS to identify side products (e.g., dimerization via Michael addition).
    • Temperature Gradients: Perform reactions under controlled microwave irradiation (50–100°C) to enhance reproducibility .

Advanced: What are the key considerations for designing fluorescent or isotope-labeled analogs of this compound for mechanistic studies?

Answer:

  • Labeling Sites:
    • Fluorescent Tags: Attach dansyl or BODIPY groups to the propanoic acid side chain via amide coupling.
    • Isotope Labeling: Introduce 13C^{13}\text{C} or 2H^{2}\text{H} at the C5 position using labeled bromine sources (e.g., 13C^{13}\text{C}-KBr).
  • Validation: Confirm labeling efficiency via MALDI-TOF MS and assess bioactivity retention in competitive binding assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

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